5-Bromo-2-methoxy-4-(methylthio)pyrimidine

Regioisomer Building Block Nucleophilic Aromatic Substitution

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a trisubstituted pyrimidine building block (C₆H₇BrN₂OS, MW 235.10 g/mol) bearing a bromine atom at C5, a methoxy group at C2, and a methylthio group at C4. It is commercially available from multiple suppliers, typically at 95–98% purity, and is marketed as a synthetic intermediate for pharmaceutical and agrochemical research programs.

Molecular Formula C6H7BrN2OS
Molecular Weight 235.1 g/mol
CAS No. 59549-52-9
Cat. No. B1337558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-(methylthio)pyrimidine
CAS59549-52-9
Molecular FormulaC6H7BrN2OS
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)SC)Br
InChIInChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3
InChIKeyRUALHKGODQGZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-4-(methylthio)pyrimidine (CAS 59549-52-9): Chemical Identity and Procurement Baseline


5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a trisubstituted pyrimidine building block (C₆H₇BrN₂OS, MW 235.10 g/mol) bearing a bromine atom at C5, a methoxy group at C2, and a methylthio group at C4 . It is commercially available from multiple suppliers, typically at 95–98% purity, and is marketed as a synthetic intermediate for pharmaceutical and agrochemical research programs . The pyrimidine scaffold is a privileged structure in kinase inhibitor design, and the specific substitution pattern creates a differentiated reactivity profile compared to other bromo-methoxy-methylthio pyrimidine isomers.

Why 5-Bromo-2-methoxy-4-(methylthio)pyrimidine Cannot Be Replaced by an Isomeric Analog Without Revalidation


Pyrimidine building blocks with identical molecular formulae but different substituent positions are not functionally interchangeable. The C2-methoxy/C4-methylthio arrangement in 5-Bromo-2-methoxy-4-(methylthio)pyrimidine places the methylthio group at a position that participates in distinct nucleophilic displacement, cross-coupling, and metalation chemistries compared to its C4-methoxy/C2-methylthio isomer (CAS 81560-09-0) [1]. Small changes in substitution pattern have been shown to dramatically alter both synthetic utility and biological activity in pyrimidine-based kinase inhibitor programs, where the vector of substitution directly determines binding-pocket complementarity [2]. Generic substitution without experimental revalidation risks synthetic failure and erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 5-Bromo-2-methoxy-4-(methylthio)pyrimidine


Regioisomeric Identity Confers Distinct Reactivity: C2-Methoxy/C4-Methylthio vs. C4-Methoxy/C2-Methylthio

5-Bromo-2-methoxy-4-(methylthio)pyrimidine (CAS 59549-52-9) and 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS 81560-09-0) are constitutional isomers with identical molecular formula and molecular weight (C₆H₇BrN₂OS, MW 235.10) but divergent substitution vectors . In the target compound, the methylthio group resides at the C4 position—a site known for higher reactivity toward nucleophilic displacement in pyrimidine systems compared to the C2 position—while the methoxy group occupies the less reactive C2 position. This reversal of functional-group positioning, relative to the comparator isomer, translates to orthogonal synthetic utility in sequential derivatization strategies [1]. Although no direct comparative kinetic data for these specific isomers has been published, class-level inference from systematic studies of methoxy- and methylthio-pyrimidine butylaminolysis confirms that the position of the leaving group, rather than its identity alone, dictates reaction rate and regiochemical outcome [1].

Regioisomer Building Block Nucleophilic Aromatic Substitution

Bromine at C5 Enables Selective Cross-Coupling in the Presence of a C4 Methylthio Group

The C5 bromine atom in 5-Bromo-2-methoxy-4-(methylthio)pyrimidine serves as a selective handle for palladium-catalyzed cross-coupling reactions. The presence of a C4 methylthio group—which can act as a competing leaving group under certain conditions—creates a chemoselectivity challenge that distinguishes this compound from simpler 5-bromopyrimidines lacking the methylthio substituent (e.g., 5-bromo-2-methoxypyrimidine, CAS 14001-66-2) . In the target compound, the bromine atom is the preferred site for oxidative addition with Pd(0) catalysts due to the lower bond dissociation energy of the C–Br bond (approximately 285 kJ/mol) compared to the C–S bond (approximately 310 kJ/mol), enabling selective Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling at C5 while preserving the methylthio group for subsequent functionalization [1]. This orthogonal reactivity profile is not available in the non-methylthio analog, where only a single diversification site exists.

Suzuki Coupling Chemoselectivity Cross-Coupling

The Trisubstituted Pyrimidine Scaffold Maps onto Privileged Kinase Inhibitor Pharmacophores

5-(Methylthio)pyrimidine derivatives have been validated as mutant-selective EGFR inhibitors with subnanomolar enzymatic IC₅₀ values against EGFR L858R/T790M and hundreds-fold selectivity over wild-type EGFR [1]. The core 2-methoxy-4-(methylthio)pyrimidine substructure—exactly the scaffold embodied by the target compound upon C5 functionalization—was identified through structure-based drug design as a key pharmacophoric element enabling selective ATP-binding pocket complementarity [1]. While the target compound itself (with C5-Br) is a synthetic intermediate and not a final bioactive molecule, its scaffold directly maps onto the validated 5-(methylthio)pyrimidine inhibitor series. In contrast, the regioisomeric building block 5-bromo-4-methoxy-2-(methylthio)pyrimidine (CAS 81560-09-0) would place the methylthio group at C2 rather than C4, producing a final compound with a different vector of substitution that has not been validated in the same mutant-selective EGFR inhibitor series .

Kinase Inhibitor EGFR Pharmacophore

Commercial Availability and Purity Benchmarking Against the Closest Regioisomer

Both 5-Bromo-2-methoxy-4-(methylthio)pyrimidine (CAS 59549-52-9) and its regioisomer 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS 81560-09-0) are commercially available at comparable purity specifications (≥95% to ≥98%) from multiple suppliers . However, the target compound is listed by a broader network of global suppliers, including VWR International and Santa Cruz Biotechnology, indicating a more mature and diversified supply chain . The MDL number (MFCD07781219) is uniquely assigned and searchable across chemical databases, facilitating unambiguous procurement and inventory management. The boiling point of the target compound is reported as 320.9 °C at 760 mmHg [1], a physical property that may influence solvent selection during large-scale reactions, though no direct comparative boiling point data were identified for the isomer.

Procurement Purity Supply Chain

Recommended Application Scenarios for 5-Bromo-2-methoxy-4-(methylthio)pyrimidine Based on Differentiated Properties


Iterative Library Synthesis of 2,4,5-Trisubstituted Pyrimidines via Sequential C5 Cross-Coupling and C4 Nucleophilic Displacement

This compound is optimally deployed in medicinal chemistry programs requiring stepwise diversification of the pyrimidine core. The C5 bromine serves as the first point of diversification via Suzuki–Miyaura coupling, after which the C4 methylthio group can be displaced by amines or alkoxides in a second orthogonal step. This sequence—enabled by the C2-methoxy/C4-methylthio regioisomeric arrangement—is not accessible with the C4-methoxy/C2-methylthio isomer, where the methylthio group is less reactive toward nucleophilic displacement [1]. The approach is directly relevant to the synthesis of mutant-selective EGFR inhibitor candidates, where the 2-methoxy-4-(methylthio)pyrimidine scaffold has produced compounds with subnanomolar activity against EGFR L858R/T790M [2].

Synthesis of 5-Aryl/Amino Pyrimidine Building Blocks for Kinase-Focused Compound Libraries

For laboratories building kinase-targeted screening libraries, this compound provides a direct entry into 5-substituted-2-methoxy-4-(methylthio)pyrimidines. The C5 bromine enables installation of aryl, heteroaryl, or amino groups via Pd-catalyzed cross-coupling or Buchwald–Hartwig amination, while the C4 methylthio group remains intact for late-stage functionalization. This building block thus supports the efficient construction of screening collections aligned with the 5-(methylthio)pyrimidine EGFR inhibitor pharmacophore [1]. The broader supplier network (≥8 suppliers) reduces lead time for procurement of multi-gram quantities compared to the regioisomeric building block [2].

Agrochemical Intermediate for Herbicide and Fungicide Development Programs

Vendor technical documentation indicates that 5-Bromo-2-methoxy-4-(methylthio)pyrimidine is employed as an intermediate in the synthesis of agrochemical active ingredients, including herbicides and fungicides [1]. The orthogonal reactivity of the C5-Br and C4-SCH₃ sites enables the construction of polysubstituted pyrimidines with tailored physicochemical properties—such as log P and metabolic stability—that are critical for crop protection agents. The established boiling point (320.9 °C) and ambient storage stability facilitate handling in pilot-scale synthesis environments [2].

Regioisomer-Controlled Structure–Activity Relationship (SAR) Studies

When used in parallel with its regioisomer 5-Bromo-4-methoxy-2-(methylthio)pyrimidine (CAS 81560-09-0), this compound enables systematic exploration of the impact of methoxy/methylthio positional exchange on biological activity. Such head-to-head SAR studies are essential for patent strategies that require demonstration of critical substitution patterns. The validated EGFR L858R/T790M inhibitory activity of the 2-methoxy-4-(methylthio) scaffold—versus the unvalidated 4-methoxy-2-(methylthio) scaffold—provides a strong rationale for prioritizing this regioisomer in kinase inhibitor lead optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxy-4-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.